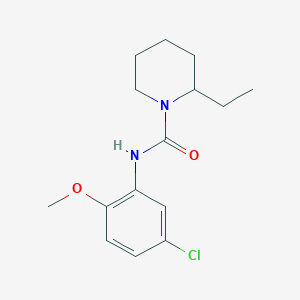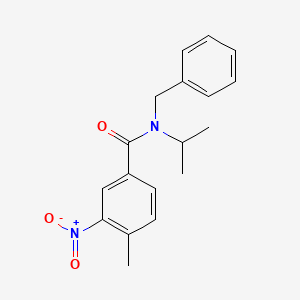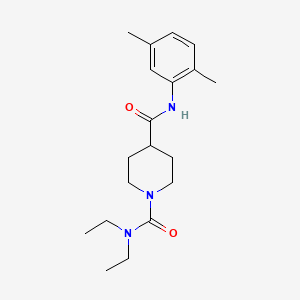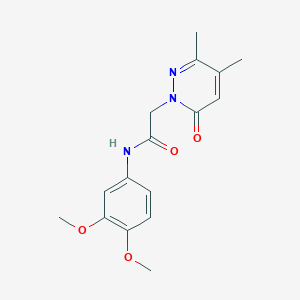
N-(5-chloro-2-methoxyphenyl)-2-ethyl-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-ethyl-1-piperidinecarboxamide, also known as JNJ-1930942, is a novel analgesic compound that has been developed for the treatment of chronic pain. This compound has been shown to have a high affinity for the μ-opioid receptor, which is the primary target for most opioid analgesics. However, unlike traditional opioids, JNJ-1930942 does not produce the same level of tolerance or dependence, making it a promising alternative for the treatment of chronic pain.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-2-ethyl-1-piperidinecarboxamide acts as a μ-opioid receptor agonist, producing analgesia through the activation of this receptor. However, unlike traditional opioids, this compound does not produce the same level of tolerance or dependence. This is due to the fact that this compound also acts as a κ-opioid receptor antagonist, which has been shown to modulate the development of tolerance and dependence.
Biochemical and Physiological Effects:
This compound produces its analgesic effects by activating the μ-opioid receptor, which is located throughout the central nervous system. This activation leads to a decrease in the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. Additionally, this compound has been shown to produce a decrease in the release of dopamine in the nucleus accumbens, which is thought to be responsible for the drug's lower potential for abuse and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(5-chloro-2-methoxyphenyl)-2-ethyl-1-piperidinecarboxamide in lab experiments is its high selectivity for the μ-opioid receptor. This allows for more precise targeting of this receptor, which can lead to a better understanding of its role in pain processing. Additionally, the lower potential for abuse and dependence makes this compound a safer alternative to traditional opioids for use in lab experiments. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration more challenging.
Direcciones Futuras
There are several potential future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-ethyl-1-piperidinecarboxamide. One area of interest is the potential use of this compound in the treatment of neuropathic pain, which is a type of chronic pain that is often difficult to treat. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in combination with other analgesic compounds. Finally, the development of longer-acting formulations of this compound could increase its potential for clinical use.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-ethyl-1-piperidinecarboxamide involves a multistep process that begins with the reaction of 2-chloro-5-methoxybenzoic acid with ethylmagnesium bromide to form the corresponding carboxylic acid. This is followed by the reaction of the carboxylic acid with piperidine and then with thionyl chloride to form the acid chloride. The final step involves the reaction of the acid chloride with 5-chloro-2-methoxyaniline to form this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-ethyl-1-piperidinecarboxamide has been extensively studied for its potential use as an analgesic compound. In preclinical studies, this compound has been shown to produce analgesia in a variety of pain models, including thermal, mechanical, and inflammatory pain. Additionally, this compound has been shown to have a lower potential for abuse and dependence compared to traditional opioids.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-12-6-4-5-9-18(12)15(19)17-13-10-11(16)7-8-14(13)20-2/h7-8,10,12H,3-6,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJUICXNJNDAAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326731.png)

![methyl {2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-6-methoxyphenoxy}acetate](/img/structure/B5326741.png)
![4-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5326753.png)


![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5326776.png)
![ethyl 1-[2-(2,5-dichlorophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5326784.png)

![7-(4-methoxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5326803.png)
![N-(4-acetylphenyl)-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B5326831.png)
![1-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5326834.png)